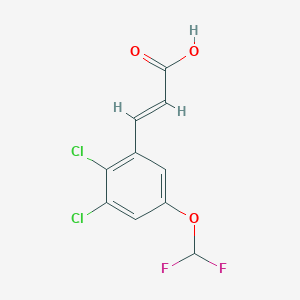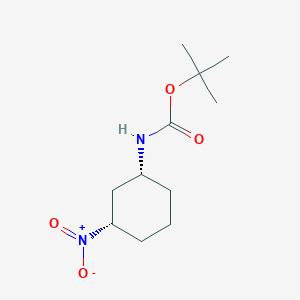
cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester: is an organic compound that features a cyclohexane ring substituted with a nitro group and a carbamate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester typically involves the nitration of cyclohexane derivatives followed by the introduction of the carbamate group. The reaction conditions often require careful control of temperature and pH to ensure the desired cis-configuration is achieved.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes followed by esterification reactions. These methods are optimized for yield and purity, often employing catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester can undergo oxidation reactions, potentially forming nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines and their derivatives.
Substitution: Formation of substituted carbamates and related compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of nitro and carbamate groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological molecules.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The nitro group can be modified to enhance biological activity or reduce toxicity.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials where specific structural properties are desired.
Mécanisme D'action
The mechanism of action of cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbamate ester can interact with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester: Differing in the configuration around the cyclohexane ring.
3-Nitrocyclohexylamine: Lacking the carbamate ester group.
tert-Butyl carbamate: Lacking the nitro group and cyclohexane ring.
Uniqueness: cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester is unique due to the combination of the nitro group and the carbamate ester on a cyclohexane ring. This specific arrangement imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H20N2O4 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,3S)-3-nitrocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
Clé InChI |
IWXAMEDUNJSUFE-BDAKNGLRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC(C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


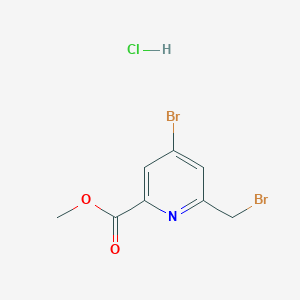

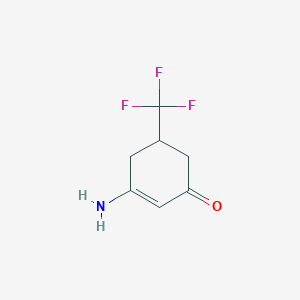
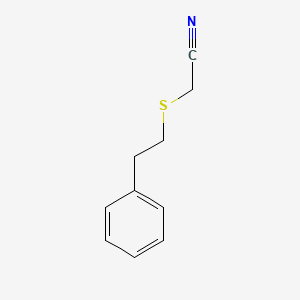
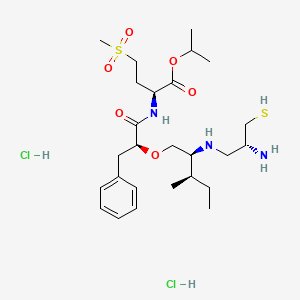
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13728481.png)
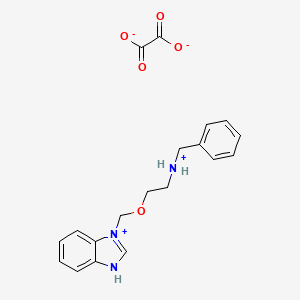
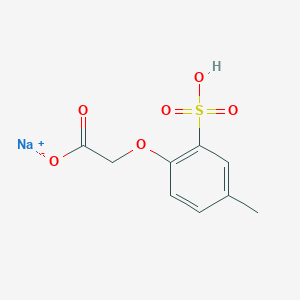
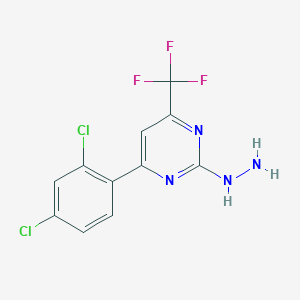
![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)

![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)

